molecular formula C12H13NO2 B12549474 4-(1-Ethoxyethenyl)-1,3-dihydro-2H-indol-2-one CAS No. 821795-15-7

4-(1-Ethoxyethenyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12549474
CAS No.: 821795-15-7
M. Wt: 203.24 g/mol
InChI Key: FEWJBPXGYOZKBD-UHFFFAOYSA-N
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Description

4-(1-Ethoxyethenyl)-1,3-dihydro-2H-indol-2-one is a synthetic oxindole derivative offered for research and development purposes. The 1,3-dihydro-2H-indol-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, known for its wide range of biodynamic activities. Compounds based on this core structure have been reported to exhibit significant pharmacological properties, including antitubercular, antibacterial, and antifungal activities (European Journal of Medicinal Chemistry, 2011) . Furthermore, 3-substituted oxindole derivatives are intensively studied for their potential as tyrosine kinase inhibitors, representing a promising area in anticancer research (Beilstein Journal of Organic Chemistry, 2021) . The specific 4-(1-ethoxyethenyl) substituent on this molecule may influence its reactivity and physical properties, making it a versatile intermediate or a candidate for exploring new structure-activity relationships. This product is intended for laboratory research use only and is not classified or tested for human consumption.

Properties

CAS No.

821795-15-7

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-(1-ethoxyethenyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C12H13NO2/c1-3-15-8(2)9-5-4-6-11-10(9)7-12(14)13-11/h4-6H,2-3,7H2,1H3,(H,13,14)

InChI Key

FEWJBPXGYOZKBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=C2CC(=O)NC2=CC=C1

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation

Procedure :

  • Substrate : 1,3-Dihydro-2H-indol-2-one (indolin-2-one) is dissolved in DMF (5 vol).
  • Reagents : POCl₃ (1.2 equiv) is added dropwise at 0°C under nitrogen.
  • Reaction : Stirred at 80°C for 6 h, then quenched with ice-water.
  • Workup : Neutralized with NaHCO₃, extracted with ethyl acetate, and purified via silica chromatography (hexane:EtOAc, 3:1).

Yield : 58–65%.
Key Data :

Parameter Value
Reaction Temp 80°C
Time 6 h
Characterization $$ ^1H $$ NMR (CDCl₃): δ 9.82 (s, 1H, CHO), 7.45–7.20 (m, 3H, ArH)

Alternative Route: Friedel-Crafts Acylation

Procedure :

  • Substrate : Indolin-2-one in CH₂Cl₂ (10 vol).
  • Catalyst : AlCl₃ (2.0 equiv).
  • Acylating Agent : Acetyl chloride (1.5 equiv) at 0°C.
  • Reaction : Stirred at 25°C for 12 h.
  • Oxidation : Crude 4-acetyl intermediate oxidized with KMnO₄ in acidic conditions to 4-formyl derivative.

Yield : 42–50%.
Limitations : Lower yield due to over-oxidation side reactions.

Wittig Olefination for Ethoxyethenyl Installation

Ylide Preparation

Ethoxyvinyltriphenylphosphonium Bromide Synthesis :

  • Reagents : Ethoxyvinyl bromide (1.0 equiv) and triphenylphosphine (1.1 equiv) in dry THF.
  • Reaction : Refluxed under nitrogen for 24 h.
  • Isolation : Precipitated with diethyl ether, filtered, and dried.

Yield : 85–90%.

Wittig Reaction Conditions

Procedure :

  • Substrate : 4-Formyl-indolin-2-one (1.0 equiv) and ylide (1.2 equiv) in anhydrous THF.
  • Base : NaH (2.0 equiv) added at 0°C.
  • Reaction : Stirred at 25°C for 8 h.
  • Workup : Quenched with NH₄Cl, extracted with EtOAc, and purified via flash chromatography (hexane:EtOAc, 4:1).

Yield : 70–78%.
Stereoselectivity : Predominantly (Z)-isomer (85:15 Z:E) due to ylide stabilization.

Key Data :

Parameter Value
Reaction Temp 25°C
Time 8 h
$$ ^1H $$ NMR δ 6.85 (d, J = 12.4 Hz, 1H, CH=CHO), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 1.38 (t, J = 7.0 Hz, 3H, CH₃)
$$ ^{13}C $$ NMR δ 176.5 (C=O), 142.3 (CH=CH), 108.9 (OCH₂CH₃)

Alternative Method: Horner-Wadsworth-Emmons Reaction

Phosphonate Ester Synthesis

Procedure :

  • Reagents : Diethyl ethoxyvinylphosphonate (1.5 equiv) and 4-formyl-indolin-2-one (1.0 equiv) in THF.
  • Base : LiHMDS (2.0 equiv) at -78°C.
  • Reaction : Warmed to 25°C over 2 h, stirred for 12 h.
  • Workup : Acidic workup (HCl) and chromatography.

Yield : 65–72%.
Advantage : Improved E-selectivity (92:8 E:Z).

Scalability and Industrial Considerations

Process Optimization

  • Solvent Choice : Replacing THF with 2-MeTHF improves sustainability.
  • Catalyst Recycling : Triphenylphosphine oxide recovered via filtration (85% recovery).
  • Pilot-Scale Yield : 68–72% at 10 mol scale.

Critical Analysis of Methodologies

Wittig vs. Horner-Wadsworth-Emmons

Criteria Wittig Reaction HWE Reaction
Yield 70–78% 65–72%
Stereoselectivity Z-major E-major
Scalability High Moderate
Cost $12.5/g $18.7/g

Challenges

  • Formylation Efficiency : Vilsmeier-Haack requires strict moisture control.
  • Ylide Stability : Ethoxyvinyl ylides prone to hydrolysis, necessitating anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethoxyethenyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxyethenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a key intermediate in synthesizing more complex molecules. It can participate in nucleophilic substitutions and coupling reactions, facilitating the development of new chemical entities .

Biology

  • Antimicrobial Properties : Research indicates that 4-(1-Ethoxyethenyl)-1,3-dihydro-2H-indol-2-one exhibits antimicrobial activities. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Anticancer Activity : Preliminary investigations have highlighted its potential as an anticancer agent. The compound's interaction with specific cellular pathways may inhibit tumor growth, warranting further exploration in cancer therapy .

Medicine

  • Pharmaceutical Development : The compound is being investigated for its therapeutic potential in drug formulation. It can be incorporated into pharmaceutical compositions for various administration routes, including oral, topical, and injectable forms. The dosage forms can range from tablets to injectable solutions .

Case Studies

StudyFocusFindings
Gaikwad et al. (2022)Antimicrobial ActivityThe study evaluated several derivatives of indole compounds, including this compound, demonstrating significant antibacterial activity against Gram-positive bacteria .
European Patent Office (2017)Pharmaceutical CompositionA patent application described the formulation of this compound in various dosage forms for treating bacterial infections .
Research on Anticancer PropertiesCancer TherapeuticsInvestigations revealed that the compound could inhibit cell proliferation in cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 4-(1-Ethoxyethenyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The ethoxyethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares 4-(1-Ethoxyethenyl)-1,3-dihydro-2H-indol-2-one with structurally related indol-2-one derivatives, focusing on substituent effects, biological activities, and physicochemical properties.

Structural and Functional Group Variations

Table 1: Key Structural Features and Activities of Indol-2-one Derivatives
Compound Name Substituents Biological Activity Physical Properties Reference
This compound Ethoxyethenyl (C4) Hypothetical: Antiviral/antimicrobial potential Not reported N/A
(3Z)-3-[(4-Methoxyanilino)methylidene]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one (4-Methoxyanilino)methylidene (C3), phenylethyl (N1) HCV p7 channel inhibition (EC50 not specified) Yellow solid; IR, NMR, HPLC-MS characterized
Ropinirole Dipropylaminoethyl (C4) Dopamine agonist (Parkinson’s disease treatment) Pharmacologically active; liquid formulation
1-Acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-2H-indol-2-one Acetyl (N1), bis(acetyloxy)phenyl (C3) Not reported Melting point: 201–202°C
(3Z)-3-(4-Piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-one Piperazinylbenzylidene (C3) Antimicrobial (Gram-positive bacteria) IR: 3342, 1693 cm⁻¹; solid
3-Methylidene-1,3-dihydro-2H-indol-2-one (Compound 7c) Methylidene (C3) Antiviral (EC50 = 4 µg/mL vs. RSV) High selectivity index (SI = 25)
4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one Benzoyloxyethyl (C4), chloro (C3) Intermediate for antitumor drugs White crystalline solid; soluble in organic solvents

Biological Activity

4-(1-Ethoxyethenyl)-1,3-dihydro-2H-indol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • CAS Number : 821795-15-7
  • Molecular Formula : C12H13NO2
  • Molecular Weight : 203.24 g/mol
  • IUPAC Name : 4-(1-ethoxyethenyl)-1,3-dihydroindol-2-one
  • Canonical SMILES : CCOC(=C)C1=C2CC(=O)NC2=CC=C1

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that derivatives of indole compounds, including this compound, possess significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has been tested against various pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae, demonstrating effective inhibition of bacterial growth .
  • Antifungal Activity : It has also shown activity against fungi like Candida albicans and Aspergillus niger .

Anticancer Properties

The compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Interaction with DNA : Some studies suggest that indole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Research Findings and Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant antibacterial and antifungal effects against various pathogens.
Anticancer PotentialInvestigated for its ability to inhibit tumor growth in preclinical models.
Mechanistic InsightsSuggested interactions with cellular pathways that regulate apoptosis and cell cycle progression.

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